molecular formula C16H14N2OS B1416138 5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione CAS No. 1105190-49-5

5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B1416138
CAS No.: 1105190-49-5
M. Wt: 282.4 g/mol
InChI Key: COWPIVQIEPAUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound featuring an imidazole ring substituted with a methoxyphenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-methoxybenzaldehyde and phenylhydrazine.

    Formation of Intermediate: These reactants undergo a condensation reaction to form an intermediate hydrazone.

    Cyclization: The hydrazone is then cyclized using thiourea under acidic conditions to form the imidazole ring.

    Purification: The final product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the imidazole ring or the methoxy group.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound has been studied for its potential antimicrobial and antifungal properties. It can interact with biological macromolecules, disrupting their normal function and leading to cell death.

Medicine

In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. They have shown promise in preliminary studies for treating conditions such as cancer and bacterial infections.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which 5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione exerts its effects often involves interaction with cellular enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular processes. The methoxy and phenyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Fluorophenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione
  • 5-(4-Chlorophenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione
  • 5-(4-Bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione

Uniqueness

Compared to its analogs, 5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione is unique due to the presence of the methoxy group, which can significantly alter its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and its ability to cross biological membranes, making it more effective in certain applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-phenyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-19-14-9-7-12(8-10-14)15-11-17-16(20)18(15)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWPIVQIEPAUCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 2
Reactant of Route 2
5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 3
Reactant of Route 3
5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 4
5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 5
Reactant of Route 5
5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 6
5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.